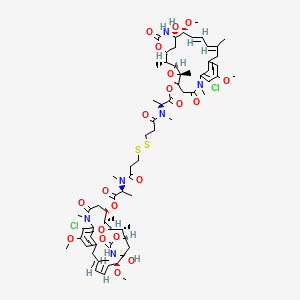

DM1 Dimer

Beschreibung

Eigenschaften

Molekularformel |

C70H94Cl2N6O20S2 |

|---|---|

Molekulargewicht |

1474.6 g/mol |

IUPAC-Name |

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |

InChI |

InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |

InChI-Schlüssel |

RIQRXIUWYVMFRR-HBEOAMHWSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |

Herkunft des Produkts |

United States |

Synthesis and Formation Pathways of Dm1 Dimer Species

Mechanistic Investigation of In Vitro Dimer Formation

In vitro studies have explored the conditions and mechanisms leading to the dimerization of DM1. This process is largely driven by the reactivity of the thiol group present in the DM1 structure.

Oxidative Coupling Reactions of DM1 Thiol Moieties

Oxidative coupling is a primary route for the formation of disulfide bonds between molecules containing thiol groups. DM1, possessing a free thiol, can undergo such reactions to form a disulfide-linked dimer. This process involves the oxidation of two thiol groups to yield a disulfide bond (R-S-S-R). Various oxidizing agents can facilitate this reaction in vitro nih.govbiolmolchem.com. The efficiency of oxidative coupling of thiols can be influenced by factors such as the nature of the thiol, the oxidizing agent used, and the reaction conditions nih.govresearchgate.net.

Research indicates that mild oxidizing agents can promote the formation of disulfides from thiols nih.govresearchgate.net. For instance, studies have demonstrated the oxidative coupling of various thiols using reagents like moist sodium periodate (B1199274) under solvent-free conditions nih.gov. Dimethyl sulfoxide (B87167) (DMSO) in the presence of activators has also been explored for the oxidation of thiols to disulfides biolmolchem.com.

Disulfide Bond Formation and Exchange Dynamics

Disulfide bond formation is a reversible process that can be influenced by the redox environment. In vitro, disulfide bonds can undergo exchange reactions, where existing disulfide bonds are broken and new ones are formed neb.com. This dynamic process can lead to the rearrangement of disulfide linkages and potentially the formation or dissociation of DM1 dimers, especially in the presence of other thiol-containing species or disulfide catalysts.

The formation of stable disulfide bonds typically occurs in oxidizing environments neb.com. In biological contexts, protein disulfide isomerase (PDI) in eukaryotes and DsbA in prokaryotes are enzymes that catalyze disulfide bond formation and rearrangement neb.com. While DM1 is a small molecule, its thiol group's reactivity can be influenced by similar redox principles and potentially by enzymatic or non-enzymatic catalysts present in a given in vitro system.

Elucidation of In Vivo Biotransformation Pathways Leading to Dimer Formation

In biological systems, DM1 can undergo various biotransformations. While the primary fate of ADC-conjugated DM1 involves lysosomal degradation and release of DM1-containing catabolites, the free DM1 molecule or its metabolites could potentially undergo dimerization in vivo patsnap.comnih.govtandfonline.com.

Enzymatic Contributions to Dimerization of DM1 Metabolites

Enzymes within biological systems can catalyze oxidation reactions, including those involving thiol groups. While specific enzymatic pathways directly leading to the dimerization of free DM1 have not been extensively detailed in the provided search results, enzymes involved in redox processes or disulfide bond formation could theoretically play a role in the dimerization of DM1 or its thiol-containing metabolites. For example, enzymes in the disulfide bond formation pathway, such as those involving Dsb proteins in bacteria, facilitate the oxidation of thiols uniprot.orgwikipedia.org. In eukaryotes, protein disulfide isomerases are involved in disulfide bond formation and rearrangement neb.com. It is plausible that similar enzymatic activities in mammalian systems could contribute to the formation of DM1 dimers from available thiol-containing species.

Non-Enzymatic Pathways of DM1 Dimer Generation in Biological Milieus

Non-enzymatic reactions can also contribute to the formation of DM1 dimers in vivo. The oxidative environment of certain cellular compartments or the presence of endogenous oxidizing agents can promote the spontaneous oxidative coupling of thiol groups nih.govresearchgate.net. For instance, non-enzymatic glycation, a process involving the reaction of reducing sugars with amino groups, can lead to the formation of advanced glycation end products (AGEs) and contribute to oxidative stress, which could indirectly influence thiol oxidation and disulfide formation nih.govresearchgate.net.

Furthermore, the concentration of free DM1 or its metabolites in specific cellular locations could influence the likelihood of non-enzymatic dimerization. While ADCs are designed for targeted delivery and intracellular release, some level of free drug or metabolites might be present in the circulation or other tissues, where non-enzymatic reactions could occur. Studies on ADC catabolism have identified various metabolites, and the potential for these thiol-containing species to undergo dimerization through non-enzymatic oxidation exists nih.govtandfonline.com.

Exploration of Controlled Synthetic Strategies for Dimeric Maytansinoid Constructs

Beyond the unintentional formation of DM1 dimers through oxidation, controlled synthetic strategies have been explored to create dimeric maytansinoid constructs. These synthesized dimers are distinct from the simple disulfide-linked DM1 dimer and are often designed with specific linkers to target biological molecules or pathways illinois.edunih.govresearchgate.netacs.org.

Researchers have designed and synthesized dimeric compounds incorporating maytansinoid derivatives, often linked by various chemical linkers illinois.edunih.govresearchgate.netacs.org. These dimeric constructs are explored for their potential therapeutic applications, such as targeting RNA repeat expansions implicated in diseases like myotonic dystrophy type 1 (DM1) nih.govresearchgate.net. The design of these dimeric molecules involves carefully selecting linkers of appropriate length and flexibility to optimize binding to their intended targets nih.gov.

For example, dimeric compounds comprising two RNA-binding modules linked by peptoid linkers have shown biological activity against r(CUG) repeat expansions nih.gov. The synthesis of these dimeric maytansinoid constructs involves controlled chemical reactions to ensure the desired linkage and stoichiometry illinois.eduacs.org.

While the provided search results touch upon the synthesis of DM1 itself and the conjugation of DM1 to antibodies, detailed synthetic schemes specifically for controlled DM1 dimer synthesis (e.g., disulfide-linked) for research purposes are less explicitly detailed, although the principles of thiol oxidation and disulfide formation are well-established in organic synthesis nih.govbiolmolchem.comresearchgate.net. The synthesis of maytansinoid dimers with various linkers highlights the ability to create dimeric constructs through controlled chemical routes illinois.edunih.govacs.org.

Compound Information Table

| Compound Name | PubChem CID |

| DM1 (Mertansine) | 11343137 americanelements.com or 71301226 nih.gov |

| DM1 Dimer | N/A (Structure dependent on linkage, often a disulfide dimer of DM1) |

Data Table Example (Illustrative based on potential research findings)

While specific quantitative data on DM1 dimer formation rates from the search results is limited, the following table illustrates how such data could be presented based on potential in vitro studies of oxidative coupling:

| Oxidizing Agent | Concentration | Reaction Time | % DM1 Dimer Formed (In vitro) |

| Mild Oxidant A | X mM | Y hours | Z% |

| Mild Oxidant B | X' mM | Y' hours | Z'% |

| Control (No oxidant) | - | Y hours | Trace |

Note: This table is purely illustrative and based on the type of data that would be relevant to Section 2.1.1. Actual data would need to be sourced from specific experimental studies.

Advanced Analytical Characterization of Dm1 Dimer

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of DM1 dimer, including its elemental composition, bonding, and stereochemistry.

Mass Spectrometry (MS) Applications for Identification and Quantitation of Dimeric Forms

Mass spectrometry is a powerful tool for identifying and quantifying DM1 dimer, particularly when coupled with chromatographic separation. RP-HPLC-MS analysis has been used to identify DM1 dimer as one of the major free drug species released from a mAb-DM1 conjugate under stress conditions nih.gov. MS analysis allows for the determination of the mass-to-charge ratio (m/z) of the dimeric species, providing information about its molecular weight and elemental composition. High-resolution accurate-mass (HR/AM) MS, such as Orbitrap MS, offers sufficient resolution to differentiate heterogeneous molecular species and can be used to characterize biotransformations leading to the formation of species like cysteine or glutathione (B108866) adducts formed via maleimide (B117702) exchange, which can be related to DM1 loss or modification nih.govtandfonline.com. Native MS, often coupled with SEC, can provide intact mass measurements of ADCs and their related species, including potential dimers, under non-denaturing conditions sciex.comsciex.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

While not explicitly detailed for the DM1 dimer in the provided search results, Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the comprehensive structural elucidation of organic molecules. For a molecule like DM1 dimer, NMR would be invaluable for confirming the connectivity of atoms, determining the stereochemistry of chiral centers, and analyzing the nature of the linkage between the two DM1 units. Different NMR experiments (e.g., 1D and 2D NMR such as 1H, 13C, COSY, HSQC, HMBC, NOESY) could provide detailed insights into the spatial arrangement of atoms and the confirmation of the dimeric structure. This is particularly important for complex molecules with multiple chiral centers and potential linkage isomers, which the DM1 dimer is likely to possess given the structure of DM1.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating DM1 dimer from other components in a sample, such as the monomeric DM1, the intact ADC, or other degradation products. This separation is crucial for purity assessment and for isolating the dimer for further spectroscopic analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Coupled with Mass Spectrometry

RP-HPLC is a widely used technique for separating small molecules and peptides based on their hydrophobicity. Coupling RP-HPLC with MS (RP-HPLC-MS) is a powerful approach for the identification and quantitation of various cytotoxic species, including DM1 dimer, released from ADCs nih.gov. RP-HPLC can effectively separate free drug species from the larger ADC molecule researchgate.net. This hyphenated technique allows for the chromatographic separation of the dimer, followed by its online detection and structural characterization by mass spectrometry. RP-HPLC-MS can also be used to monitor the in vitro stability of ADCs and track the release of free drug species like DM1 dimer in biological matrices such as plasma nih.gov.

Size-Exclusion Chromatography (SEC) for Dimer/Monomer Resolution and Aggregation Analysis

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. SEC is commonly used for analyzing the size variants of ADCs, including the resolution of monomeric ADC from higher molecular weight species like dimers and aggregates guidetopharmacology.orglcms.czresearchgate.net. While SEC primarily separates based on size, it can be used to resolve ADC monomers from dimers and higher molecular weight aggregates tandfonline.comacs.org. SEC can also be coupled with techniques like UV detection and native MS (SEC-UV-native MS) to characterize the stability of ADCs and identify the formation of heterogeneous dimers researchgate.netmdpi.com. This technique is performed under non-denaturing conditions, which helps maintain the integrity of the ADC and its associated species tandfonline.com.

Hydrophobic Interaction Chromatography (HIC) for Heterogeneity and Drug Load Distribution (if conjugated)

Hydrophobic interaction chromatography (HIC) separates molecules based on their surface hydrophobicity. HIC is a state-of-the-art analytical tool for monitoring conjugation-related critical quality attributes of ADCs, such as drug-load distribution and Drug-to-Antibody Ratio (DAR) researchgate.netnih.gov. While primarily used for analyzing the distribution of drug-linked species on an antibody, HIC separates based on increasing hydrophobicity researchgate.netamericanpharmaceuticalreview.com. For ADCs, species with higher drug loads are typically more hydrophobic and elute later researchgate.nettandfonline.com. Although the DM1 dimer itself is a small molecule and HIC is primarily used for larger bioconjugates, the principle of separating based on hydrophobicity could potentially be relevant if the dimer interacts differently with the stationary phase compared to the monomer or other related impurities. HIC is performed under non-denaturing conditions, which is advantageous for maintaining the structural integrity of biomolecules americanpharmaceuticalreview.com.

Here is a summary of some analytical findings related to DM1 and its analysis:

| Analytical Technique | Application to DM1/DM1 Dimer | Key Findings/Observations | Source |

| RP-HPLC/MS | Identification and quantitation of free drug species released from mAb-DM1 conjugates. | Identified L-DM1-dimer as a major free drug species under stress conditions. nih.govtandfonline.com | nih.govtandfonline.com |

| MS (HR/AM Orbitrap) | Characterization of in vivo biotransformations of T-DM1. | Characterized species formed by maleimide exchange (cysteine or glutathione adducts) resulting in DM1 loss or modification. nih.govtandfonline.com | nih.govtandfonline.com |

| SEC | Analysis of size variants of ADCs, including monomer, dimer, and aggregates. | Used to assess aggregation behavior of modified and conjugated antibodies, showing increases in dimer and aggregate levels under stress. acs.org | acs.org |

| SEC-UV-native MS | Characterization of ADC stability and identification of heterogeneous dimers. | Identified formation of heterogeneous dimers upon thermal stress of a DM1-based ADC. researchgate.netmdpi.com | researchgate.netmdpi.com |

| HIC | Analysis of drug load distribution in ADCs (primarily for conjugated DM1). | Separates ADC species based on hydrophobicity related to drug load. researchgate.netnih.govresearchgate.nettandfonline.com | researchgate.netnih.govresearchgate.nettandfonline.com |

| RP-HPLC | Detection and quantification of free maytansinoid drug in disulfide-linked conjugates. | Method developed for separation of DM1-related free drug species. researchgate.net | researchgate.net |

| LC-MS/MS | Quantitation of maytansinoid (DM1) in human serum. | Method developed for DM1 quantitation, involving pre-treatment to prevent dimerization due to the free thiol. researchgate.net | researchgate.net |

| ESI-MS | Characterization of DM1 distribution profile in ADCs. | Showed conjugation of 0-8 DM1s to an antibody. nih.gov | nih.gov |

| LC-MS | Confirmation of peak assignments from RP-HPLC analysis of reduced conjugates. | Used to confirm the number of linkers attached to light and heavy chains after reduction of a DM1 conjugate. tandfonline.com | tandfonline.com |

Biophysical Techniques for Dimerization State and Stability Analysis

Several biophysical and analytical techniques are employed to assess the dimerization state and stability of DM1 and related species. Size exclusion chromatography (SEC) is a primary method for evaluating the aggregation behavior of molecules in solution, allowing for the separation and detection of monomeric, dimeric, and higher-order aggregate species based on their hydrodynamic volume acs.orgresearchgate.net. When coupled with Multi-Angle Light Scattering (MALS), SEC-MALS can provide the absolute molecular weight of eluting species, enabling definitive identification of dimeric forms irrespective of their shape kbibiopharma.comresearchgate.net. Studies on antibody-drug conjugates (ADCs) utilizing DM1 as a payload have frequently used SEC to monitor the formation of aggregates, including species that may contain dimeric DM1 or result from ADC aggregation influenced by the hydrophobic DM1 moiety acs.orgresearchgate.net.

Mass Spectrometry (MS), particularly in combination with liquid chromatography (LC-MS or LC-MS/MS), is indispensable for identifying and quantifying DM1 dimer and other degradation products nih.govnih.govresearchgate.net. The identification of L-DM1-dimer as a free drug species released from stressed mAb-DM1 conjugates highlights the utility of RP-HPLC/MS in characterizing the degradation pathways that can lead to dimer formation nih.gov. High-resolution accurate-mass (HR/AM) MS approaches provide detailed structural information and are valuable for characterizing newly formed species, including potential dimeric forms or adducts nih.govtandfonline.com. Sample preparation for MS analysis of thiol-containing compounds like DM1 often involves reduction and alkylation steps to prevent artificial dimerization artifactually occurring during sample processing nih.govresearchgate.net.

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of molecules by monitoring heat changes associated with unfolding or structural transitions acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. While primarily applied to larger biomolecules like proteins (e.g., antibodies in ADCs), changes in the thermal profile of a DM1-containing species or formulation could potentially indicate alterations in its stability influenced by factors such as dimerization or aggregation.

Dynamic Light Scattering (DLS) is another technique used to assess the size distribution of particles in solution and can detect the presence of larger species such as aggregates researchgate.netresearchgate.net. DLS can be used to monitor the kinetics of aggregation under various stress conditions, providing insights into the factors that promote or inhibit dimerization and higher-order aggregation of DM1 or DM1-containing molecules.

Capillary Electrophoresis in SDS (CE-SDS) can complement SEC analysis by separating species based on size and charge, and it is used to assess both covalent and non-covalent aggregation acs.orgresearchgate.netresearchgate.net. This technique can help differentiate between different types of aggregates, which is important for understanding the mechanisms of dimerization and stability of DM1.

Research findings indicate that the presence of the hydrophobic DM1 moiety in ADCs can increase their propensity for aggregation compared to the unconjugated antibody acs.orgresearchgate.netresearchgate.netspringernature.com. Furthermore, the free thiol group on DM1 makes it susceptible to oxidation and subsequent disulfide dimer formation in aqueous environments nih.govresearchgate.net. Analytical methods for quantifying unconjugated DM1 often involve steps to prevent this dimerization during sample analysis nih.govresearchgate.net.

While specific quantitative data solely focused on the biophysical characterization of isolated DM1 dimer stability using techniques like DSC or DLS is less prevalent in the immediate search results compared to ADC characterization, the application of these techniques to study aggregation and identify dimeric species in DM1-containing samples is well-documented. The detection and relative quantification of DM1 dimer alongside monomeric DM1 and other degradation products are typically achieved using chromatographic and mass spectrometric methods nih.govnih.govresearchgate.net.

Below is a conceptual representation of how chromatographic data might illustrate the presence of DM1 monomer and dimer, based on the principles discussed in the search results regarding SEC and RP-HPLC analysis of DM1-containing samples acs.orgresearchgate.netnih.gov.

| Species | Detection Method | Observation in Stressed Samples |

| DM1 Monomer | RP-HPLC/MS, LC-MS/MS | Decreases over time nih.govnih.gov |

| DM1 Dimer | RP-HPLC/MS, LC-MS/MS | Can be observed as a degradation product nih.govnih.gov |

| Higher Aggregates | SEC, DLS, CE-SDS | Increase over time acs.orgresearchgate.net |

This table summarizes the types of observations made using the discussed techniques when analyzing the stability of DM1 or DM1-containing species, particularly under stress conditions where dimerization and aggregation can occur.

The application of these biophysical and analytical techniques is crucial for monitoring the quality and stability of DM1, whether as a free molecule or as part of a larger conjugate like an ADC. Understanding the propensity for dimerization and aggregation and the factors influencing these processes is essential for developing stable formulations and ensuring the consistency and efficacy of DM1-based therapeutics.

Pharmacological and Cellular Activities of Dm1 Dimer

In Vitro Cytotoxicity and Antiproliferative Potency in Cancer Cell Lines

DM1, typically delivered via ADCs, has demonstrated potent in vitro cytotoxicity and antiproliferative effects in various cancer cell lines, particularly those overexpressing the target antigen. nih.govmdpi.comoncotarget.com The potency of DM1 is significantly higher than many conventional chemotherapeutic agents. researchgate.netacs.org

Studies using ADCs incorporating DM1 have shown nanomolar levels of efficacy against target-positive cell lines. For instance, anti-HER2 scFv–HSA–DM1 conjugates exhibited IC50 values in the nanomolar range (1.05±0.03 to 1.10±0.09 nM) on HER2-positive SKBR-3 cells after 72 hours of exposure, while showing little to no specific cytotoxicity on HER2-low cell lines. nih.gov Similarly, a novel anti-nectin-2 antibody-drug conjugate utilizing DM1 induced approximately 100-fold higher cytotoxicity in nectin-2-positive ovarian cancer cells compared to control IgG-DM1, with IC50 values ranging from 0.1 nM to 7.4 nM. mdpi.com

The cytotoxic activity of DM1-containing ADCs can be influenced by factors such as the drug-to-antibody ratio (DAR). Higher DAR values have been associated with increased in vitro cytotoxicity in some studies. oncotarget.com

Here is a table summarizing representative in vitro cytotoxicity data for DM1 conjugates:

| Conjugate Type | Target Antigen | Cell Line(s) | IC50 Range (nM) | Reference |

| Anti-HER2 scFv–HSA–DM1 | HER2 | SKBR-3, SKOV3 | 1.05 - 1.10 | nih.gov |

| Anti-Nectin-2 ADC (c12G1-DM1) | Nectin-2 | Ovarian Cancer Cells | 0.1 - 7.4 | mdpi.com |

| Nimotuzumab-PEG6-DM1-Low | EGFR | DLD-1 | 36.2 ± 2 | oncotarget.com |

| Nimotuzumab-PEG6-DM1-High | EGFR | DLD-1 | 22.5 ± 1 | oncotarget.com |

Molecular Mechanism of Microtubule Binding and Polymerization Inhibition

DM1 is a potent inhibitor of microtubule polymerization. researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com Its mechanism of action involves binding to β-tubulin, effectively suppressing the dynamics of microtubules. researchgate.netresearchgate.net This binding occurs at a unique site on tubulin, distinct from that of Vinca alkaloids, located at the longitudinal tubulin-tubulin interfaces within microtubules. researchgate.net By inhibiting tubulin polymerization, DM1 prevents the formation of the mitotic spindle, a structure essential for cell division. mdpi.com This disruption of the microtubule network is a primary mechanism by which DM1 induces cell death in cancer cells. researchgate.net

Cell Cycle Arrest Induction (e.g., G2-M Phase) and Apoptotic Pathways

The disruption of microtubule dynamics by DM1 leads to cell cycle arrest, primarily at the G2/M phase. researchgate.netmdpi.commdpi.comresearchgate.netfrontiersin.orgdovepress.comub.edu This arrest occurs because the cell cannot properly form the mitotic spindle required for chromosome segregation during mitosis. mdpi.com

Following prolonged G2/M arrest, cells treated with DM1 can trigger apoptotic pathways, leading to programmed cell death. spandidos-publications.commdpi.commdpi.comresearchgate.netfrontiersin.orgdovepress.com Studies have shown that DM1 conjugates can induce caspase-3-dependent apoptosis. researchgate.net The induction of G2/M cell cycle arrest by DM1 has been linked to the accumulation of cyclin B1, a key regulator of the G2/M transition. ub.edu Resistance to DM1 has been associated with a lack of this cyclin B1 accumulation and subsequent failure to arrest in G2/M. ub.edu

Comparative Analysis of Cytotoxic Effects Between DM1 Dimer and Monomeric DM1

The provided search results primarily discuss DM1 as a monomeric payload conjugated to antibodies or explore synthetic cytotoxic dimers distinct from DM1. However, one search result mentions "L-DM1-dimer" as a potential degradation product of a mAb-DM1 conjugate. nih.gov Another discusses cytotoxic small molecule dimers and their inhibitory activity against breast cancer cells, noting that dimeric structures of natural products have been synthesized to inhibit dimeric proteins, and some series of dimeric compounds have shown anti-proliferative activity. nih.gov

While a direct comparative analysis of the cytotoxic effects of an isolated "DM1 Dimer" versus monomeric DM1 is not extensively detailed in the provided context, the literature on ADCs highlights that the effective cytotoxic entity delivered intracellularly is often the monomeric DM1 or a related metabolite released from the conjugate. acs.orgspandidos-publications.comspandidos-publications.com The potency of DM1 as a payload stems from its ability to bind tubulin, which itself exists in a dynamic equilibrium involving monomeric and dimeric forms. researchgate.netresearchgate.net The mechanism of microtubule inhibition involves DM1 interacting with tubulin dimers and preventing their polymerization into microtubules. researchgate.netresearchgate.net

Research into synthetic cytotoxic dimers suggests that linking two small molecule cytotoxic units can, in some cases, enhance anti-proliferative activity, potentially by targeting dimeric protein structures or achieving higher local concentrations. nih.gov However, the specific pharmacological activity of a free "DM1 Dimer" (two DM1 molecules directly linked) compared to free monomeric DM1 is not explicitly detailed in the provided search results. The focus in ADC development has been on delivering the highly potent monomeric DM1 payload.

Intracellular Fate and Subcellular Localization Following Cellular Uptake

When delivered via an antibody-drug conjugate, DM1's intracellular fate is closely linked to the trafficking of the ADC. Following binding to the target antigen on the cell surface, the ADC-receptor complex undergoes internalization, primarily through receptor-mediated endocytosis. acs.orgspandidos-publications.comspandidos-publications.comdovepress.comnih.govresearchgate.net

After internalization, the ADC is trafficked through the endosomal pathway and eventually to lysosomes. acs.orgspandidos-publications.comspandidos-publications.comdovepress.comnih.gov Within the lysosome, the antibody component of the ADC is proteolytically degraded. acs.orgspandidos-publications.comspandidos-publications.com For ADCs utilizing non-cleavable linkers, such as the SMCC linker used in ado-trastuzumab emtansine (T-DM1), the active cytotoxic metabolite released is typically the linker-payload attached to a lysine (B10760008) residue from the antibody (e.g., lysine-Nε-MCC-DM1). acs.orgmdpi.com This metabolite is then thought to be transported out of the lysosome to reach its intracellular target, tubulin, in the cytoplasm. nih.gov

Studies on T-DM1 internalization in HER2-positive cancer cells suggest that it can occur through lipid raft-mediated endocytosis in a caveolin-1 (B1176169) dependent manner, rather than solely through clathrin-mediated endocytosis. researchgate.net The intracellular accumulation of the cytotoxic metabolite (Lys-SMCC-DM1) has been shown to correlate with therapeutic efficacy. nih.gov

While the primary mechanism involves lysosomal release from ADCs, the potential for free DM1 or its metabolites to permeate cell membranes or be transported by other mechanisms after release is also relevant for their distribution within the cell. DM1 is known to be a substrate for the multidrug resistance protein 1 (MDR1, P-glycoprotein), which can mediate its efflux from cells, influencing intracellular concentration and potentially contributing to resistance. mdpi.comoncotarget.com

Modulation of Cellular Signaling Pathways

Beyond its primary mechanism of microtubule inhibition, DM1, particularly in the context of ADCs like T-DM1, has been shown to influence cellular signaling pathways.

T-DM1 has been reported to retain some of the mechanisms of action of the parent antibody, trastuzumab, including the inhibition of cell signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. spandidos-publications.comspandidos-publications.com The HER2 receptor, targeted by trastuzumab and T-DM1, is known to activate downstream signaling cascades such as the PI3K/AKT and MEK/ERK pathways upon dimerization. frontiersin.orgmdpi.com By targeting HER2, T-DM1 can interfere with these proliferative and survival signaling pathways. dovepress.commdpi.com

Studies have shown that T-DM1 can suppress the phosphorylation of key signaling molecules like HER3 and AKT, particularly when used in combination with other HER2-targeting agents like pertuzumab. spandidos-publications.com This suggests that DM1, as part of an ADC, can contribute to the modulation of signaling pathways initiated by the target receptor, in addition to its direct cytotoxic effects on microtubules.

Furthermore, preclinical studies with an anti-PRLR antibody-DM1 conjugate (REGN2878-DM1) suggested induction of cell-cycle arrest and apoptosis in PRLR expressing breast cancer cell lines and also exhibited synergistic activity with fulvestrant. frontiersin.org This indicates that DM1, when delivered via targeting other receptors, can also impact cell cycle progression and survival pathways relevant to those specific cancer types.

While the direct modulation of signaling pathways by free monomeric or dimeric DM1 (independent of an antibody conjugate) is less explored in the provided results, the impact of DM1 delivered via ADCs on pathways like PI3K/AKT highlights a broader influence on cellular function beyond just microtubule disruption.

Role and Implications of Dm1 Dimer in Antibody Drug Conjugates Adcs

Identification and Quantification of DM1 Dimer as an ADC Metabolite or Degradation Product

The DM1 dimer is a chemical entity formed by the dimerization of two DM1 molecules, likely through the formation of a disulfide bond between their thiol groups. Its molecular formula is C70H94CL2N6O20S2, and it has been assigned PubChem CID 169439239 [PubChem 10, first search].

In the context of ADCs utilizing DM1 as a payload, the DM1 dimer can potentially arise through several mechanisms. Free DM1, which may be present as an impurity from the synthesis process or released from the ADC through linker instability or metabolic processes, contains a free thiol group chromatographyonline.com. This free thiol is susceptible to oxidation, leading to the formation of disulfide-linked DM1 dimers chromatographyonline.com. Additionally, free DM1 can react with other thiol-containing molecules in the biological environment, such as cysteine or glutathione (B108866) chromatographyonline.com.

Analytical techniques play a crucial role in identifying and quantifying ADC components, including the payload, linker, antibody, and potential degradation products or metabolites like the DM1 dimer. Advanced mass spectrometry-based methods, often coupled with liquid chromatography (LC-MS or LC-MS/MS), are powerful tools for the characterization and quantification of complex ADC mixtures and their catabolites in biological samples nih.govucl.ac.ukdiva-portal.org. Techniques such as size exclusion chromatography (SEC) coupled with mass spectrometry (SEC-nMS) or UV detection (SEC-UV), reversed-phase high-performance liquid chromatography (RP-HPLC), and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) are employed to monitor ADC homogeneity, assess degradation, and identify various species present chromatographyonline.comnih.gove-b-f.eu.

Studies on DM1-containing ADCs like T-DM1 have identified various catabolites. For instance, lysine-SMCC-DM1 and MCC-DM1 have been characterized as metabolites of T-DM1, resulting from the proteolytic degradation of the antibody component researchgate.netacs.org. While the DM1 dimer compound itself is not consistently highlighted as a primary released catabolite in the same manner as linker-payload fragments, the propensity of free DM1 to dimerize via disulfide exchange is a known chemical property that necessitates specific handling during analytical quantification to prevent its formation artifactually chromatographyonline.com. The detection and quantification of the DM1 dimer in ADC samples or biological matrices would typically involve sophisticated LC-MS/MS methods capable of distinguishing the dimer from the monomeric payload and other related species based on their specific mass-to-charge ratios and fragmentation patterns diva-portal.org.

Impact of Dimer Formation on ADC Physicochemical Stability and Drug-to-Antibody Ratio (DAR)

Antibody aggregation is a common degradation pathway for ADCs and can be influenced by factors such as the conjugation method, linker chemistry, and the drug-to-antibody ratio (DAR) acs.orgchromatographyonline.come-b-f.eu. Higher DAR species tend to be more hydrophobic and are often more prone to aggregation, particularly under thermal stress or in saline environments acs.orge-b-f.eu.

The formation of the DM1 dimer can potentially impact ADC stability and DAR in several ways. If DM1 dimerization occurs before or during the conjugation process, it could affect the efficiency and outcome of the reaction, potentially leading to the conjugation of dimeric payload species or influencing the distribution of monomeric payload conjugation sites. The use of linkers designed to conjugate multiple payload molecules, such as dimaleimide linkers [29, first search], could theoretically facilitate the incorporation of dimeric payload structures or lead to higher local concentrations of payload moieties that might favor dimerization.

The DAR, which represents the average number of drug molecules conjugated per antibody, is a critical attribute influencing ADC properties acs.org. While the DM1 dimer is a dimer of the payload itself, its formation during conjugation could theoretically influence the DAR distribution or lead to the presence of species with conjugated payload dimers, altering the effective drug load. However, standard DAR measurements typically quantify the average number of monomeric drug equivalents.

Contribution of DM1 Dimer to Overall ADC Efficacy and Potency

DM1 is a highly potent cytotoxic agent that exerts its effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis researchgate.nettandfonline.com. The efficacy of a DM1-containing ADC relies on the targeted delivery of this potent payload to cancer cells, its subsequent release or activation within the cell, and the intrinsic cytotoxic activity of the released drug or its active metabolites.

Studies on the metabolites of T-DM1 have shown that the major catabolite, lysine-SMCC-DM1, is significantly less cytotoxic than maytansine (B1676224) (the parent compound of DM1) researchgate.net. This highlights that modifications to the payload structure, such as those occurring during metabolism or potentially dimerization, can alter its cytotoxic potency.

If the DM1 dimer is formed intracellularly after the release of free DM1, its contribution to efficacy would depend on its ability to inhibit tubulin polymerization or exert other cytotoxic effects. If it is formed extracellularly as a degradation product, its impact on efficacy would likely be minimal, and its presence might even indicate a loss of active payload.

The primary cytotoxic activity of DM1-containing ADCs is attributed to the targeted delivery and intracellular release of the monomeric DM1 payload or its active metabolites (like lysine-SMCC-DM1 in the case of T-DM1) researchgate.net. Without specific data on the potency of the DM1 dimer, its direct contribution to the observed therapeutic efficacy of DM1-containing ADCs remains speculative.

Considerations for Dimer Formation in ADC Design and Development

The potential for DM1 dimer formation presents several considerations during the design and development of DM1-containing ADCs. These considerations span from the initial synthesis of the drug-linker to the final formulation and storage of the ADC.

Drug-Linker Synthesis and Purification: The synthesis of the DM1 drug-linker conjugate must be carefully controlled to minimize the formation of DM1 dimer as an impurity. Given the reactive thiol group on DM1, appropriate protective strategies or reaction conditions are necessary to favor the desired conjugation reaction over dimerization chromatographyonline.com. Purification steps are essential to remove any pre-formed DM1 dimer or other impurities before conjugation to the antibody.

Linker Chemistry and Conjugation Strategy: The choice of linker and conjugation chemistry can influence the likelihood of payload dimerization. Linkers that react with the thiol group of DM1, such as maleimide-based linkers, need to be designed and utilized in a way that promotes efficient and specific conjugation to the antibody while minimizing side reactions, including payload dimerization or reaction with endogenous thiols chromatographyonline.com. Site-specific conjugation methods, which attach the payload to defined sites on the antibody, can lead to more homogeneous ADCs and potentially reduce the complexity of degradation pathways compared to random conjugation to lysine (B10760008) residues acs.orge-b-f.eu. However, even with site-specific methods, the stability of the conjugated payload and linker remains critical.

ADC Formulation and Storage: The formulation of the ADC must be optimized to maintain its physicochemical stability and minimize degradation, including potential payload-related modifications like dimerization. Factors such as pH, temperature, and excipient composition can influence the stability of the linker and the payload. Storage conditions should be carefully controlled to prevent conditions that could promote DM1 dimerization if any free or semi-released DM1 is present.

Analytical Method Development: Robust analytical methods are essential for monitoring the quality and stability of DM1-containing ADCs throughout their lifecycle. These methods must be capable of accurately quantifying the intact ADC, determining the DAR, and identifying and quantifying potential degradation products, including the DM1 dimer nih.govucl.ac.ukdiva-portal.org. As highlighted by research, specific sample preparation steps, such as the use of reducing agents and alkylating agents, may be necessary during analytical procedures to prevent artifactual DM1 dimerization and ensure accurate quantification of free DM1 chromatographyonline.com.

Impact on Pharmacokinetics and Biodistribution: While not extensively covered for the DM1 dimer specifically, the formation of any payload-related degradation product or aggregate can potentially alter the pharmacokinetic and biodistribution properties of the ADC acs.org. If a DM1 dimer is released from the ADC in vivo, its size, hydrophobicity, and potential interactions with biological components could lead to different clearance rates and tissue distribution compared to the intact ADC or monomeric DM1.

Mechanisms of Cellular Resistance to Dimeric Maytansinoids

Role of Drug Efflux Pumps in Limiting Intracellular Accumulation (e.g., MDR1/P-glycoprotein)

One of the primary mechanisms by which cancer cells develop resistance to various chemotherapeutic agents, including maytansinoids like DM1, is the upregulation of ATP-binding cassette (ABC) transporters. acs.orgaacrjournals.orgaacrjournals.orgascopubs.orgucl.ac.ukmdpi.comnih.gov Among these, MDR1 (also known as P-glycoprotein or ABCB1) is a well-characterized efflux pump that actively transports a broad range of structurally diverse compounds, including maytansinoids, out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. d-nb.infoacs.orgnih.govaacrjournals.orgmdpi.comnih.govscielo.brnih.govfrontiersin.org

Studies have demonstrated that DM1 and other maytansinoids are substrates for MDR1. d-nb.infonih.gov Upregulation of MDR1 expression has been reported as a mechanism of both intrinsic and acquired resistance to DM1 and T-DM1 in various cancer cell lines. d-nb.infoacs.orgaacrjournals.orgascopubs.orgmdpi.com For instance, some T-DM1-resistant cell lines show increased expression of MDR1. acs.orgaacrjournals.org

While MDR1 is a prominent player, other ABC transporters, such as MRP1 (ABCC1) and ABCG2 (BCRP), have also been implicated in resistance to maytansinoid-containing ADCs. aacrjournals.orgaacrjournals.orgascopubs.orgucl.ac.ukmdpi.com However, the specific role of MRP1 in T-DM1 resistance appears to be complex and may vary depending on the cell line model. aacrjournals.org

The activity of these efflux pumps can significantly limit the amount of DM1 that reaches its intracellular target, tubulin, contributing to a resistant phenotype. acs.org

Target-Related Resistance Mechanisms (e.g., Tubulin Mutations or Modifications)

DM1 exerts its cytotoxic effect by binding to tubulin, the main component of microtubules, and inhibiting microtubule assembly. wikipedia.orgcenmed.comd-nb.infooncotarget.comaacrjournals.org Therefore, alterations in tubulin itself can lead to resistance. These alterations can include mutations in tubulin genes or post-translational modifications of tubulin. d-nb.infoaacrjournals.orgmdpi.comaacrjournals.org

While tubulin alterations are known mechanisms of resistance to other tubulin-binding agents like taxanes, their direct and significant role in clinical resistance to DM1-based ADCs is still an area of ongoing research with limited strong preclinical or clinical evidence currently available. mdpi.com

Dysregulation of Intracellular Processing and Lysosomal Degradation

For DM1 delivered via ADCs like T-DM1, successful intracellular processing is crucial for the release of the active cytotoxic payload. d-nb.infoacs.orgascopubs.orgmdpi.com Following binding to the target antigen (e.g., HER2 for T-DM1), the ADC-antigen complex is internalized through receptor-mediated endocytosis and trafficked to lysosomes. d-nb.infoacs.orgascopubs.org Within the acidic environment of the lysosome, the antibody component of the ADC is proteolytically degraded, leading to the release of active DM1-containing catabolites into the cytoplasm. d-nb.infoacs.org

Dysregulation at various stages of this intracellular pathway can confer resistance. Mechanisms include inefficient internalization of the ADC-antigen complex, enhanced recycling of the complex back to the cell surface, or impaired trafficking to the lysosome. d-nb.infomdpi.com Furthermore, defects in lysosomal function can significantly impact DM1 release. mdpi.comresearchgate.netaacrjournals.orgnih.govresearchgate.net Elevated lysosomal pH can reduce the activity of lysosomal proteases responsible for antibody degradation, leading to an accumulation of uncleaved ADC within the lysosome and insufficient release of DM1. researchgate.netnih.govresearchgate.net

Loss of function of specific lysosomal transporters is another identified resistance mechanism. The lysosomal transporter SLC46A3 has been shown to be important for the efflux of DM1 catabolites with non-cleavable linkers from the lysosome into the cytoplasm. aacrjournals.org Loss of SLC46A3 expression can lead to innate and acquired resistance to ADCs utilizing DM1 with a non-cleavable linker by trapping the active payload within the lysosome. aacrjournals.org

Strategies to Overcome DM1 Dimer-Mediated Resistance

Overcoming resistance to DM1, particularly in the context of ADCs, involves strategies aimed at bypassing or counteracting the identified resistance mechanisms.

One approach is to utilize ADCs with alternative cytotoxic payloads that have different mechanisms of action and are not substrates for the same efflux pumps or affected by the same target-related or processing-related resistance mechanisms. mdpi.comaacrjournals.orgascopubs.orgucl.ac.ukaacrjournals.org Switching from a maytansinoid payload like DM1 to an auristatin or pyrrolobenzodiazepine (PBD) dimer payload has shown efficacy in preclinical models resistant to DM1-based ADCs. mdpi.comaacrjournals.orgascopubs.orgucl.ac.ukaacrjournals.org

Modifications to the ADC linker can also play a role. Using cleavable linkers, which are cleaved by specific enzymes or conditions within the tumor microenvironment or inside the cell, can potentially lead to more efficient release of the payload compared to non-cleavable linkers, especially in cases of impaired lysosomal degradation. mdpi.comascopubs.orgaacrjournals.orgresearchgate.net Additionally, modifying the linker to be more hydrophilic has been explored as a strategy to reduce recognition and efflux by MDR1. nih.govresearchgate.net

Combining DM1-based ADCs with inhibitors of resistance mechanisms is another promising strategy. Inhibitors of ABC transporters like MDR1 could potentially restore sensitivity in resistant cells by preventing the efflux of DM1. ucl.ac.uk Targeting signaling pathways that contribute to resistance, such as those involved in cell survival or proliferation, can also enhance the efficacy of DM1. mdpi.comaacrjournals.orgnih.gov For instance, blocking HER2/HER3 dimerization with agents like pertuzumab has shown synergistic effects with T-DM1 in preclinical studies and can overcome resistance related to this pathway's activation. acs.orgmdpi.comnih.govresearchgate.net

Strategies to improve ADC internalization, intracellular trafficking, and lysosomal processing, such as modulating the expression or activity of relevant transporters or enzymes, are also under investigation to enhance DM1 delivery and overcome resistance. mdpi.comresearchgate.netnih.govresearchgate.net

Advanced Research Directions and Translational Perspectives for Dm1 Dimer

Rational Design and Structure-Activity Relationship (SAR) Studies of Novel Dimeric Maytansinoid Constructs

Rational design and SAR studies are crucial for developing novel maytansinoid constructs with optimized properties. This involves understanding how structural modifications influence potency, selectivity, and interaction with biological targets. oncodesign-services.com SAR studies typically involve synthesizing and testing a series of structurally related compounds to identify features that enhance desired activities. oncodesign-services.com

Synthetic Modifications for Optimized Potency and Selectivity

Synthetic modifications of maytansinoids aim to create derivatives with improved cytotoxic potency and selectivity towards cancer cells. DM1 and DM4 are key semi-synthetic derivatives of maytansine (B1676224) used in ADCs, differing in side chain length and steric hindrance. njbio.comsterlingpharmasolutions.com These modifications are essential to enable conjugation to antibodies and control payload release within target cells. nih.gov Efforts include creating long-chain maytansinoids and maytansinoid conjugates, investigating the suitability of different positions on the maytansinol (B1676226) structure for substitutions, and exploring modifications to enhance solubility. nih.govunimi.it

Optimization of Linker Chemistry for Dimeric Conjugation (e.g., Cleavable vs. Non-Cleavable Linkers)

Linker chemistry is a critical aspect of ADC design, significantly impacting stability in circulation and efficient payload release within the tumor. nih.govfrontiersin.orgbiochempeg.com Linkers can be broadly classified as cleavable or non-cleavable. nih.govnih.gov

Cleavable Linkers: These linkers are designed to be cleaved within the tumor microenvironment or inside the target cell, utilizing specific enzymatic activity (e.g., proteases), pH differences, or reductive environments (e.g., higher glutathione (B108866) concentration in tumor cells). nih.govnih.govmdpi.com Disulfide linkers, for instance, release the cytotoxin upon reduction by glutathione. nih.gov Peptide linkers are also explored, with studies investigating the impact of amino acid composition and stereochemistry on hydrophilicity, stability, and antitumor activity. nih.govacs.org

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody within the lysosome after internalization. nih.govnih.gov The active payload is released with an amino acid remnant attached. nih.govrsc.org While potentially offering lower off-target toxicity by limiting bystander effects, this design can also restrict the payload's ability to kill neighboring cells with lower antigen expression. nih.govpatsnap.com The non-cleavable linker in T-DM1 (MCC-DM1) is stable in circulation, with DM1 released after lysosomal degradation of the antibody. precisepeg.comnih.gov Modifications to non-cleavable linkers are explored to improve activity against resistant cell lines. rsc.org

The choice of linker chemistry, conjugation site, linker length, and steric hindrance are key parameters for optimizing ADC stability and payload release. frontiersin.orgbiochempeg.comfrontiersin.org

Investigation of Dimeric Maytansinoids as Standalone Therapeutic Agents or Novel Payloads

While the high systemic toxicity of unconjugated maytansine limited its direct clinical use, research continues to explore the potential of dimeric maytansinoids. biochempeg.comresearchgate.net Although the focus has largely shifted to their use as ADC payloads, investigations into novel dimeric forms could potentially yield compounds with improved therapeutic windows, either as standalone agents or as payloads with enhanced properties. The market for ADC payloads is currently dominated by maytansinoids and auristatins, with PBD dimers gaining ground. proteogenix.science Dimeric PBDs, for example, have shown increased activity compared to their monomeric counterparts. njbio.comtandfonline.com This suggests that dimerization of maytansinoids could also lead to increased potency.

Integration of Dimeric Payloads in Next-Generation Site-Specific Antibody-Drug Conjugates

Site-specific conjugation techniques are being developed to create more homogeneous ADCs with precise drug-to-antibody ratios (DARs). tandfonline.commdpi.com This contrasts with earlier methods that resulted in heterogeneous mixtures. mdpi.com Integrating dimeric maytansinoid payloads into site-specific ADCs could offer advantages such as improved pharmacokinetic properties and tolerability. tandfonline.com Engineered antibodies with specific conjugation sites, combined with linkers designed for site-specific attachment of dimeric payloads, represent a promising avenue for developing next-generation ADCs. tandfonline.commdpi.comaacrjournals.org

Computational Modeling and Simulation of Dimerization Dynamics and Drug-Target Interactions

Computational modeling and simulation play a vital role in understanding the behavior of dimeric maytansinoids, including their dimerization dynamics and interactions with biological targets like tubulin. nih.govmdpi.comnih.govunimi.it These methods can predict binding modes, assess the impact of structural modifications on activity, and simulate drug perturbation on cellular pathways. mdpi.comunimi.itsemanticscholar.org Computational SAR methods, often employing machine learning, can predict the biological activity of new compounds based on their chemical structure, accelerating the design process. oncodesign-services.com Modeling can also help in understanding the effects of drug binding on microtubule dynamics, the primary mechanism of action for maytansinoids. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.